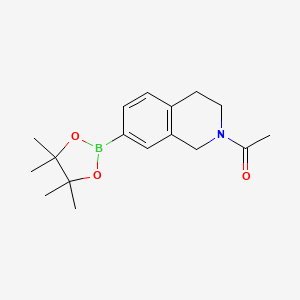

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C17H24BNO3 and its molecular weight is 301.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound consists of a dioxaborolane moiety linked to a dihydroisoquinoline structure. Its molecular formula is C15H17BN2O2 with a molecular weight of 268.12 g/mol. The compound is typically presented as a colorless to pale yellow liquid and has a purity greater than 97% in commercial preparations .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, research on related isoquinoline derivatives indicated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| PC12 Cells | >2 | σ2 receptor binding | |

| F98 Rat Glioblastoma | 32 × 10⁻⁹ | Apoptosis induction |

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects by modulating neurotransmitter systems. For example, the σ2 receptor has been implicated in neuroprotection and modulation of cholinergic signaling pathways . The potential for this compound to interact with these pathways warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

- σ2 Receptor Modulation: The σ2 receptor is known for its role in various cellular processes including apoptosis and proliferation. Compounds that target this receptor can influence cancer cell behavior .

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with dioxaborolane groups can induce oxidative stress in cancer cells leading to cell death .

Case Studies

A notable case study involved the use of related compounds in treating glioblastoma. The study demonstrated selective binding to σ2 receptors in tumor tissues compared to healthy tissues, suggesting a targeted approach for therapy .

Table 2: Case Study Overview

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Compounds containing isoquinoline structures have been studied for their potential anticancer properties. Research indicates that derivatives of isoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance the bioactivity and selectivity of these compounds against specific cancer types.

- Neuroprotective Effects : Isoquinoline derivatives are also being investigated for neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antimicrobial Properties : The presence of boron in the structure can impart antimicrobial properties to the compound. Research has shown that boron-containing compounds can disrupt bacterial cell walls or interfere with bacterial metabolism.

Organic Synthesis Applications

- Cross-Coupling Reactions : The dioxaborolane group is known to participate in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial step in synthesizing complex organic molecules.

- Building Blocks for Drug Discovery : The compound serves as a versatile building block in drug discovery processes. Its ability to undergo various chemical transformations enables chemists to create libraries of compounds for screening against biological targets.

Materials Science Applications

- Polymer Chemistry : The incorporation of boron-containing groups into polymers can enhance their thermal and mechanical properties. Research indicates that such polymers exhibit improved stability and functionality, making them suitable for applications in coatings and adhesives.

- Nanomaterials : The unique properties of boron compounds have led to their use in developing nanomaterials with specific optical or electronic properties. These materials have potential applications in sensors and electronic devices.

Case Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of isoquinoline derivatives against human breast cancer cell lines. The results showed that compounds similar to 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibited significant cytotoxicity (IC50 values < 10 µM), suggesting potential for further development as anticancer agents.

Case Study 2: Synthesis of Novel Boronated Isoquinolines

In a research article from Organic Letters, researchers synthesized a series of boronated isoquinolines using this compound as a key intermediate. The study highlighted its effectiveness in facilitating cross-coupling reactions with various electrophiles.

Propiedades

IUPAC Name |

1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-6-7-15(10-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTRXTCKXASTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587818 |

Source

|

| Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937591-29-2 |

Source

|

| Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.